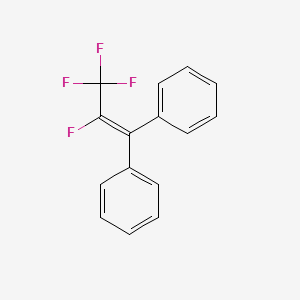
1,1'-(2,3,3,3-Tetrafluoroprop-1-ene-1,1-diyl)dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(2,3,3,3-Tetrafluoroprop-1-ene-1,1-diyl)dibenzene is a chemical compound that belongs to the class of hydrofluoroolefins (HFOs). This compound is characterized by the presence of a tetrafluoropropene group attached to two benzene rings. It is known for its stability and low global warming potential, making it an important compound in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3,3,3-Tetrafluoroprop-1-ene-1,1-diyl)dibenzene typically involves the reaction of chlorinated hydrocarbons with fluorinating agents such as hydrogen fluoride or sodium fluoride. The reaction conditions often include elevated temperatures and pressures to facilitate the fluorination process .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters are common practices to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,1’-(2,3,3,3-Tetrafluoroprop-1-ene-1,1-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzoic acids, while reduction can produce partially or fully hydrogenated derivatives.
科学的研究の応用
1,1’-(2,3,3,3-Tetrafluoroprop-1-ene-1,1-diyl)dibenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: Investigated for its potential use in biological assays and as a probe for studying fluorine interactions in biological systems.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of refrigerants, solvents, and other industrial chemicals due to its stability and low environmental impact
作用機序
The mechanism by which 1,1’-(2,3,3,3-Tetrafluoroprop-1-ene-1,1-diyl)dibenzene exerts its effects involves interactions with molecular targets and pathways. The compound’s fluorine atoms play a crucial role in its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, such as its role as a refrigerant or in chemical synthesis .
類似化合物との比較
Similar Compounds
2,3,3,3-Tetrafluoroprop-1-ene (R1234yf): A widely used HFO refrigerant with similar properties but different applications.
trans-1,3,3,3-Tetrafluoropropene (R1234ze (E)): Another HFO used as a refrigerant and in foam and aerosol applications
Uniqueness
1,1’-(2,3,3,3-Tetrafluoroprop-1-ene-1,1-diyl)dibenzene is unique due to its specific structure, which includes two benzene rings attached to the tetrafluoropropene group. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
1493-86-3 |
|---|---|
分子式 |
C15H10F4 |
分子量 |
266.23 g/mol |
IUPAC名 |
(2,3,3,3-tetrafluoro-1-phenylprop-1-enyl)benzene |
InChI |
InChI=1S/C15H10F4/c16-14(15(17,18)19)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChIキー |
JDRIJGGAOZOLQZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=C(C(F)(F)F)F)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















